molecular formula C8H14 B147605 Vinylcyclohexane CAS No. 695-12-5

Vinylcyclohexane

Cat. No.: B147605
CAS No.: 695-12-5
M. Wt: 110.2 g/mol
InChI Key: LDLDYFCCDKENPD-UHFFFAOYSA-N
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Description

Vinylcyclohexane is an organic compound with the chemical formula C8H14. It is a colorless liquid that is primarily used as a monomer in the production of specialty polymers. The compound consists of a vinyl group attached to a cyclohexane ring, which imparts unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Vinylcyclohexane plays a significant role in biochemical reactions, particularly in the context of polymerization processes. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with metallocene catalysts, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride, which are used in the polymerization of propylene . These interactions can alter the stereoregularity of the polymer chain and affect the molecular mass and thermophysical properties of the resulting polymers.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. In studies involving ovarian cancer cells, this compound was found to induce significant changes in cell function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with specific biomolecules within the cells, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their activity and stability. For example, in the context of polymerization, this compound interacts with metallocene catalysts, leading to changes in the polymerization process and the properties of the resulting polymers . Additionally, this compound has been shown to influence gene expression in ovarian cancer cells, potentially through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Wistar albino rats, different dosages of this compound were administered to evaluate its impact on ovarian cancer . The results indicated that higher doses of this compound led to more pronounced changes in cellular function and gene expression, while lower doses had a milder impact. Additionally, high doses of this compound were associated with toxic effects, highlighting the importance of dosage in determining the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo oxidation and other metabolic transformations, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular function and behavior.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within different cellular compartments . The compound’s distribution within cells can affect its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in certain cellular regions, where it can exert its effects on cellular function and behavior

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylcyclohexane can be synthesized through various methods. One common method involves the hydrogenation of styrene to produce ethylbenzene, which is then subjected to a catalytic hydrogenation process to yield this compound. Another method involves the hydrogenation of 1-cyclohexylethanol using a zirconium oxide catalyst at temperatures ranging from 376 to 398°C. This process achieves a conversion rate of 45% with a selectivity of 84% for this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via bulk copolymerization. For example, propylene-vinylcyclohexane copolymers are synthesized at 60°C using a metallocene catalyst with C2 symmetry, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride activated by polymethylaluminoxane .

Chemical Reactions Analysis

Types of Reactions: Vinylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or air in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Hydrogen halides like hydrogen bromide or hydrogen chloride.

Major Products:

    Oxidation: Hydroperoxides, carbon dioxide, and carbon monoxide.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane compounds.

Scientific Research Applications

Vinylcyclohexane is extensively studied in polymer science and materials chemistry. Its primary application is as a monomer in the production of specialty polymers. Research focuses on its polymerization behavior and its ability to copolymerize with other monomers to create polymers with unique properties, such as enhanced thermal stability and resistance to oxidative degradation . These polymers find applications in various fields, including biomedical devices, electronic technologies, and advanced materials.

Comparison with Similar Compounds

    4-Vinylcyclohexene: An organic compound with a vinyl group attached to the 4-position of the cyclohexene ring.

    Cyclohexene: A simple cycloalkene with a single double bond. It is used as a starting material in various chemical syntheses.

    Ethylbenzene: A related compound used in the production of styrene, which can be hydrogenated to produce vinylcyclohexane.

Uniqueness: this compound is unique due to its combination of a vinyl group and a cyclohexane ring, which imparts distinct chemical properties. Its ability to copolymerize with other monomers to form polymers with enhanced thermal stability and resistance to oxidative degradation sets it apart from similar compounds .

Properties

IUPAC Name

ethenylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDYFCCDKENPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25498-06-0, 26951-20-2
Record name Poly(vinylcyclohexane)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25498-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethenyl-, homopolymer, isotactic
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URL https://commonchemistry.cas.org/detail?cas_rn=26951-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID90219725
Record name Vinylcyclohexane
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-12-5
Record name Vinylcyclohexane
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URL https://commonchemistry.cas.org/detail?cas_rn=695-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name VINYLCYCLOHEXANE
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Synthesis routes and methods I

Procedure details

The catalysts of the invention are effective and practical chiral catalysts for enantioselective metathesis. Examples of AROM/CM reactions catalyzed by chiral catalysts of the invention are shown in Table 1. As shown in Example 1, treatment of 19 with 5 equivalents of styrene in the presence of 10 mol % catalyst 9 in THF (50° C.) leads to the formation of 20a in 80% ee and 71% isolated yield (>98% trans). Ru-catalyzed AROM/CM is highly selective with aliphatic olefins. With aliphatic olefins such as 1-heptene and sterically bulky vinylcyclohexane (entries 2-3), 20b-c are obtained in >98% ee, >98% trans and 57-60% yield.
[Compound]
Name
19
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Synthesis routes and methods II

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylcyclohexane
Reactant of Route 2
Vinylcyclohexane
Reactant of Route 3
Vinylcyclohexane
Reactant of Route 4
Vinylcyclohexane
Reactant of Route 5
Vinylcyclohexane
Reactant of Route 6
Vinylcyclohexane

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